molecular formula C8H10ClF2N5 B2439875 1-carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride CAS No. 242475-27-0

1-carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride

Cat. No.: B2439875
CAS No.: 242475-27-0
M. Wt: 249.65
InChI Key: PJWGUJDFVXSXGO-UHFFFAOYSA-N
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Description

1-Carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride is a chemical compound with the molecular formula C8H10ClF2N5 and a molecular weight of 249.65 g/mol . This compound is known for its unique structure, which includes a carbamimidamido group and a difluorophenyl group, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2,6-difluorophenyl)guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N5.ClH/c9-4-2-1-3-5(10)6(4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWGUJDFVXSXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C(N)N=C(N)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to meet research and commercial demands .

Chemical Reactions Analysis

1-Carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the difluorophenyl group. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions.

Scientific Research Applications

1-Carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-Carbamimidamido-N-(2,6-difluorophenyl)methanimidamide hydrochloride, also known by its chemical formula C8H10ClF2N5, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various organisms, and relevant case studies.

  • Molecular Formula : C8H10ClF2N5
  • Molecular Weight : 249.65 g/mol
  • CAS Number : 242475-27-0

These properties position the compound within a category of biologically active agents, particularly in the context of pesticide and acaricide development.

The biological activity of this compound is primarily characterized by its interaction with specific biological targets. It is hypothesized to function similarly to other formamidine compounds, which are known for their neurotoxic effects on arthropods. The exact mechanism remains under investigation but may involve:

  • Inhibition of neurotransmitter receptors : Similar to other formamidines, it may disrupt normal neuronal signaling in target pests.
  • Alteration of metabolic pathways : Potential interference with metabolic processes in insects and other organisms.

Efficacy Against Target Organisms

This compound has shown effectiveness against various arthropod pests. Key findings include:

  • High toxicity to spider mites and ticks : The compound exhibits significant lethality against juvenile stages of these pests.
  • Behavioral effects : It may induce excitant-repellant responses in treated organisms, leading to reduced feeding and increased mortality rates.

Comparative Biological Activity Table

Compound NameTarget OrganismsMechanism of ActionEfficacy Observed
This compoundSpider mites, ticksNeurotoxic effects on neurotransmissionHigh toxicity observed
ChlordimeformVarious insectsSimilar neurotoxic mechanismsEffective against resistant forms
AmitrazTicksInhibition of octopaminergic receptorsBroad-spectrum efficacy

Study 1: Toxicity Assessment on Spider Mites

A study conducted by Knowles et al. assessed the toxicity of various formamidines, including this compound. Results indicated a LC50 value (lethal concentration for 50% of the population) significantly lower than that of conventional insecticides, suggesting superior effectiveness against resistant spider mite populations .

Study 2: Behavioral Impact on Ticks

Research focusing on the behavioral responses of ticks to this compound revealed that exposure resulted in increased locomotion followed by paralysis and death. This excitatory response was noted as a critical factor in its efficacy as an acaricide .

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